二氢玉米素核苷单磷酸

描述

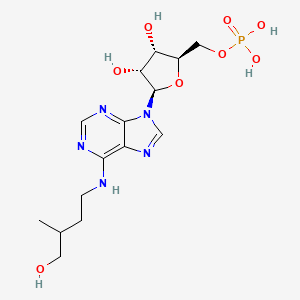

Dihydrozeatin riboside monophosphate (DHZMP) is a type of cytokinin, a class of phytohormones involved in various processes of growth and development in plants . It is a derivative of zeatin, which is the most important group of isoprenoid cytokinins . Zeatin can be synthesized in two different pathways: the tRNA pathway and the AMP pathway .

Synthesis Analysis

In the tRNA pathway, zeatin is a recycled product of isopentenylated tRNAs. In the AMP pathway, zeatin is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . The tZ cytokinins, tZRMP, tZR and tZ, can be converted into DHZMP, DHZR (riboside) and DHZ (free base), respectively, through the action of zeatin reductase .Molecular Structure Analysis

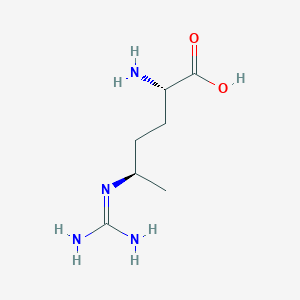

The molecular structure of DHZMP is derived from the attachment of a ribose to the N9 nitrogen of the adenine ring . The molecular formula of DHZMP is C15H24N5O8P .Chemical Reactions Analysis

The chemical reactions involving DHZMP are part of the cytokinin metabolic pathways. These pathways involve the conversion of tZ cytokinins into DHZMP through the action of zeatin reductase .科学研究应用

细胞分裂素代谢和植物生长

二氢玉米素核苷单磷酸在植物细胞分裂素的代谢中起着重要作用。例如,在羽扇豆物种中,二氢玉米素核苷的一个代谢物被鉴定为 O-乙酰-9-β-D-呋喃核糖二氢玉米素 5'-单磷酸,突出了其参与植物生长和发育过程(Letham & Zhang, 1989)。此外,在菜豆中,在叶片中检测到了二氢玉米素核苷,表明其在这些植物中的细胞分裂素复合物中发挥作用(Wang & Horgan, 2004)。

在植物激素调控中的作用

二氢玉米素核苷单磷酸也参与植物激素,尤其是细胞分裂素的调控。对红松幼苗的研究揭示了各种细胞分裂素的存在,包括二氢玉米素-O-葡萄糖苷和二氢玉米素核苷单磷酸,表明它们在激素生物合成中发挥作用,并可能在生长调控中发挥作用(Meilan 等,1993)。

在植物生理学研究中的应用

植物生理学研究利用二氢玉米素核苷单磷酸来了解细胞分裂素代谢。例如,对供应玉米素的萝卜幼苗的研究显示形成了各种代谢物,包括二氢玉米素核苷单磷酸,这有助于理解细胞分裂素代谢及其对植物生长的影响(Parker & Letham, 1973)。

细胞分裂素检测和定量

二氢玉米素核苷单磷酸在开发用于检测和定量生物样品中细胞分裂素的方法中至关重要。已经开发了涉及抗玉米素核苷抗体的技术来测量植物组织中二氢玉米素核苷单磷酸和其他细胞分裂素的存在,为植物激素动态提供了有价值的见解(Badenoch-Jones 等,1984)。

作用机制

The mechanism of action of DHZMP is related to its role as a cytokinin. Cytokinins are plant hormones that regulate multiple processes in plants, including cell proliferation, embryogenesis, senescence, vasculature development, and meristem function . They also initiate nodule organogenesis and have an impact on crop reproductive development, such as flowering and seed filling .

安全和危害

未来方向

属性

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h6-9,11-12,15,21-23H,2-5H2,1H3,(H,16,17,18)(H2,24,25,26)/t8?,9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZVBJISZSHIRV-YXYADJKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635826 | |

| Record name | N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrozeatin riboside monophosphate | |

CAS RN |

31284-94-3 | |

| Record name | N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)

![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1260400.png)